2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate
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Overview
Description
2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate, also known as 2-Amino-1-(3,4-dichlorophenyl)-ethanol oxalate, is a chemical compound with the molecular formula C8H9Cl2NO·C2H2O4 . It has a molecular weight of 296.11 . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-1-(3,4-dichlorophenyl)ethanol oxalate . The InChI code for this compound is 1S/C8H9Cl2NO.C2H2O4/c9-6-2-1-5(3-7(6)10)8(12)4-11;3-1(4)2(5)6/h1-3,8,12H,4,11H2;(H,3,4)(H,5,6) .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . The storage temperature for this compound is between 2-8°C .Scientific Research Applications
Sigma Receptor Binding
2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate is recognized for its high affinity and selectivity for sigma receptors. Studies have demonstrated its potential as a basis for developing novel therapeutic agents. For example, a derivative, N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, exhibited subnanomolar affinity for sigma receptors, indicating its significance in determining the functional role of these receptors (de Costa et al., 1992).
Antidepressant Activity
A series of derivatives of 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine have been studied for their potential antidepressant activity. For instance, certain 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives showed promising results in inhibiting neurotransmitter uptake and demonstrated potential antidepressant effects in rodent models (Yardley et al., 1990).
Electro-Fenton Degradation Study
The compound has been involved in studies related to the electro-Fenton degradation of antimicrobials like triclosan and triclocarban, where its derivatives play a role in the degradation process (Sirés et al., 2007).
Dopamine Receptor Ligands
Derivatives of 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine have been synthesized and evaluated as dopamine receptor ligands, showing varying degrees of affinity and selectivity for dopamine receptor subtypes (Claudi et al., 1992).
Antibacterial and Modulatory Activity
In silico evaluation and in vitro testing have been conducted on certain derivatives of 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine for their antibacterial and modulatory activities. These studies provide insights into their potential therapeutic applications (Figueredo et al., 2020).
Preformulation Studies
The compound has also been subjected to preformulation studies, especially its derivatives, to assess their suitability for oral administration in the early stages of drug development (Morita et al., 1995).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-amino-1-(3,4-dichlorophenyl)ethanol;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.C2H2O4/c9-6-2-1-5(3-7(6)10)8(12)4-11;3-1(4)2(5)6/h1-3,8,12H,4,11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDRATFMNKMMCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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